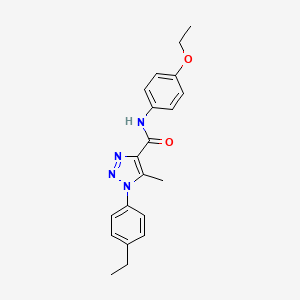

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-4-15-6-10-17(11-7-15)24-14(3)19(22-23-24)20(25)21-16-8-12-18(13-9-16)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPFEBQYZKLLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

Attachment of the Phenyl Groups: The phenyl groups with ethoxy and ethyl substituents can be introduced through electrophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole core, which is known for its therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Key Insights :

- Methyl vs.

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxy group in the target compound contrasts with fluorine in 3o, which may enhance target binding via electronegative interactions .

Aryl Group Variations at Position 1

Key Insights :

- Para-Substituted Aryl Groups : The target’s 4-ethylphenyl group balances hydrophobicity and steric effects, whereas 4-chlorophenyl derivatives () prioritize electronic effects for anticancer activity .

- Ortho vs. Para Substituents : Methoxy at the ortho position () may hinder interactions compared to para-substituted analogs .

Carboxamide Substituent Diversity

Key Insights :

- Polar vs. Nonpolar Groups: The target’s 4-ethoxyphenyl substituent offers a balance of hydrophilicity and hydrophobicity, whereas thiadiazole derivatives () leverage sulfur for metabolic stability .

- Quinoline Moieties: Compounds like 3o and 3p () utilize quinoline for π-π stacking in enzyme binding pockets .

Research Findings and Implications

- Metabolic Stability : Ethyl and methoxy groups (e.g., target compound, ) may improve metabolic half-life compared to fluorine-containing derivatives .

- Synthetic Accessibility : The target compound’s structure aligns with scalable synthesis routes used for similar triazole-carboxamides (), enabling rapid derivatization .

Biological Activity

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2. The compound features a triazole ring with ethoxy and ethyl substituents on the phenyl rings, which may enhance its lipophilicity and influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring: Achieved through a cycloaddition reaction between an azide and an alkyne.

- Substitution Reactions: Followed by nucleophilic substitutions to introduce the ethoxy and ethyl groups.

- Amidation: The final step involves forming the carboxamide group through a reaction between an amine and a carboxylic acid derivative.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated several 1,2,3-triazole hybrids for their anticancer properties against non-small-cell lung cancer (NSCLC) cells. Among these compounds, some demonstrated promising antitumor abilities with IC50 values indicating effective growth inhibition. For instance, compound 5i showed an IC50 value of 6.06 μM against H460 cells, suggesting that structural modifications in triazoles can enhance their anticancer efficacy .

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. A related study found that specific triazole analogs exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL . This suggests that this compound may possess similar antimicrobial capabilities.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth or microbial survival.

- Receptor Binding: It could bind to cellular receptors leading to altered cellular signaling pathways that induce apoptosis or inhibit proliferation .

Comparative Analysis

To provide context for the biological activity of this compound, the following table compares it with structurally related triazoles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-methoxyphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Contains thiocyanate group | Antineoplastic activity |

| N-(3-methoxyphenyl)-5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole | Amino group substitution | Antimicrobial properties |

| 5-methyl-N-(4-morpholinophenyl)-1H-1,2,3-triazole | Morpholine substituent | Anticancer activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation and carboxamide coupling. For example, analogous triazole carboxamides are synthesized using 1,3-dipolar cycloaddition between azides and alkynes, followed by amidation . Optimization variables include:

- Catalysts : Copper(I) catalysts for regioselective triazole formation.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Temperature : Controlled heating (60–80°C) to accelerate cyclization while minimizing side reactions.

- Yields : Reported yields for similar compounds range from 82% to 93% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 365.1782 for C20H22N4O2) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

- Elemental Analysis : Validate C, H, N content (e.g., C 65.91%, H 6.08%, N 15.38%) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity and selectivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes structurally related to triazole-binding pockets (e.g., kinases, phosphatases).

- Assay Design : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure IC50 values. For example, analogous triazoles show IC50 values of 0.5–5 µM against carbonic anhydrase isoforms .

- Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450s) to assess specificity .

Q. What strategies are effective for resolving contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations) across studies. For example, conflicting IC50 values may arise from varying Mg²+ levels in kinase assays .

- Structural Modeling : Use docking simulations (e.g., AutoDock Vina) to identify binding pose discrepancies caused by crystal structure resolution differences .

Q. How can computational methods complement experimental data in studying this compound’s mechanism of action?

- Methodological Answer :

- DFT Calculations : Optimize geometry and predict electrostatic potential surfaces to identify reactive sites .

- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5) and bioavailability .

Methodological Challenges & Solutions

Q. How can low aqueous solubility of this compound be addressed in biological assays?

- Answer :

- Derivatization : Introduce polar groups (e.g., sulfonate) to the phenyl ring to improve LogP .

- Formulation : Use DMSO/PEG 400 mixtures (≤0.1% DMSO) for in vitro studies .

Q. What are the best practices for validating X-ray crystallographic data of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.